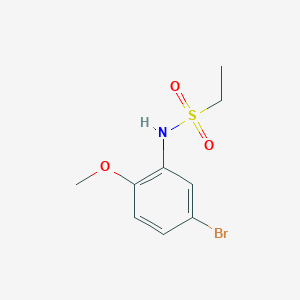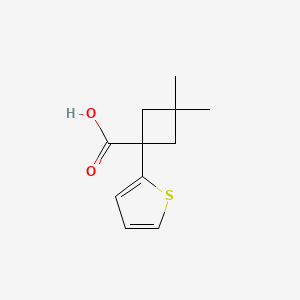
2-(4-N-Fmoc-morpholin-2-YL)acetic acid
Vue d'ensemble
Description
2-(4-N-Fmoc-morpholin-2-YL)acetic acid is a biochemical used for proteomics research . It has a molecular formula of C21H21NO5 and a molecular weight of 367.4 .
Molecular Structure Analysis
The molecular structure of 2-(4-N-Fmoc-morpholin-2-YL)acetic acid is represented by the molecular formula C21H21NO5 . This indicates that it contains 21 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(4-N-Fmoc-morpholin-2-YL)acetic acid are not fully detailed in the search results. We know that it has a molecular weight of 367.4 , but additional properties like melting point, boiling point, density, and solubility would require more specific information.Applications De Recherche Scientifique
Synthesis of Enantiopure Fmoc-Protected Morpholine-3-Carboxylic Acid : This compound was synthesized from dimethoxyacetaldehyde and serine methyl ester through a short and practical synthetic route, demonstrating its compatibility with solid-phase peptide synthesis and potential application in peptidomimetic chemistry on the solid phase (Sladojevich, Trabocchi, & Guarna, 2007).
Chiral Synthesis for Potential Norepinephrine Reuptake Inhibitors : The synthesis of (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol, which is under clinical evaluation as a norepinephrine reuptake inhibitor, utilized a process involving the Fmoc derivative (Prabhakaran, Majo, Mann, & Kumar, 2004).
Force Degradation Study of Morpholinium Compounds : This research focused on the stability and degradation of morpholinium compounds, contributing to the understanding of their chemical properties and potential applications (Varynskyi & Kaplaushenko, 2019).
Stereoselective Polymer-Supported Synthesis : This study involved the polymer-supported synthesis of morpholine-3-carboxylic acid derivatives using immobilized Fmoc-Ser(tBu)-OH and Fmoc-Thr(tBu)-OH, indicating their potential in the development of morpholine-based compounds (Králová et al., 2017).
Development of Amperometric Biosensors : Research on the development of an amperometric biosensor for the detection of anti-dementia drugs, utilized a copolymer containing Fmoc, demonstrating its application in biosensor technology (Turan et al., 2014).
Solid-Phase Synthesis of Oligoribonucleotides : This study described the efficient solid-phase synthesis of oligoribonucleotides using Fmoc for 5'-hydroxyl protection, highlighting its utility in nucleotide synthesis (Lehmann et al., 1989).
Orientations Futures
The future directions of research involving 2-(4-N-Fmoc-morpholin-2-YL)acetic acid are not specified in the search results. Given its use in proteomics research , it may continue to be used in the study of proteins and their functions.
Relevant Papers While specific papers on 2-(4-N-Fmoc-morpholin-2-YL)acetic acid were not identified in the search results, it is mentioned in the context of proteomics research . For a more comprehensive analysis, a more targeted literature search in scientific databases could be performed.
Propriétés
IUPAC Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonyl)morpholin-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c23-20(24)11-14-12-22(9-10-26-14)21(25)27-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVJXGOSMIXASR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201183485 | |
| Record name | 4-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-morpholineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201183485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-N-Fmoc-morpholin-2-YL)acetic acid | |
CAS RN |
885273-97-2 | |
| Record name | 4-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-morpholineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885273-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-morpholineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201183485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}morpholin-2-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-Ethyl-1,8-dioxa-4-azaspiro[5.5]undecane](/img/structure/B1425715.png)

![4-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonamide](/img/structure/B1425717.png)


![[1-(2,4-difluorophenyl)-1H-pyrazol-3-yl]methanol](/img/structure/B1425721.png)


